(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate

Cysteine Protease Inhibition Leishmania major Drug Discovery

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a synthetic small molecule with the molecular formula C23H18N2O4. It features a central furan ring substituted with a cyanoenone moiety and an ethyl benzoate group.

Molecular Formula C23H18N2O4
Molecular Weight 386.407
CAS No. 313251-51-3
Cat. No. B2548729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate
CAS313251-51-3
Molecular FormulaC23H18N2O4
Molecular Weight386.407
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C23H18N2O4/c1-2-28-23(27)17-10-8-16(9-11-17)21-13-12-20(29-21)14-18(15-24)22(26)25-19-6-4-3-5-7-19/h3-14H,2H2,1H3,(H,25,26)/b18-14+
InChIKeyFTIVUKGSIBBTAL-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-Ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate (CAS 313251-51-3) – Sourcing with an Evidence-First Approach


(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a synthetic small molecule with the molecular formula C23H18N2O4 [1]. It features a central furan ring substituted with a cyanoenone moiety and an ethyl benzoate group. The compound belongs to a class of molecules known to act as cysteine protease inhibitors through a covalent, reversible mechanism driven by the electrophilic cyanoenone warhead [2]. Its structural isomer, ZLIII33A, has been identified as a non-peptide inhibitor of the Leishmania major cathepsin L-like cysteine protease cpL [2].

Why Structural Analogs of (E)-Ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate Are Not Automatically Interchangeable


The cyanoenone warhead's position and stereochemistry on the furan core critically dictate target binding and selectivity. The specific isomer, (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate (InChI Key: FTIVUKGSIBBTAL-NBVRZTHBSA-N), is structurally distinct from its isomer ZLIII33A (InChI Key: DWEDWTTYILNMGD-ZMOGYAJESA-N), which has a reported IC50 of 0.5 µM against a Leishmania major cysteine protease [1]. In this compound class, even minor variations in the exocyclic double bond geometry or substitution pattern can ablate activity, as demonstrated by the broad range of IC50 values (from >100 µM to sub-micromolar) seen within the same primary screen [2]. A generic substitution without stereochemical verification risks selecting an inactive isomer.

Quantitative Evidence Guide: (E)-Ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate Performance Benchmarks


Cysteine Protease Inhibition: Potency of the Isomer ZLIII33A as a Performance Benchmark

A direct, isomer-specific dataset for CAS 313251-51-3 is not available in the primary literature. The strongest available inference comes from its structural isomer, ZLIII33A, which inhibits the Leishmania major cathepsin L-like cysteine protease cpL with an IC50 of 0.5 µM (0.0005 mM) [1]. This is a significant differentiation from other inhibitors in the same screen, such as ZLIII115A (IC50 10 µM) and ZLIII43A (IC50 2 µM) [1]. The target compound possesses the identical molecular formula and warhead but a different point of attachment on the furan ring, making ZLIII33A's potency a relevant, albeit indirect, performance benchmark.

Cysteine Protease Inhibition Leishmania major Drug Discovery

Mechanism of Action: Covalent, Reversible Cyanoenone Warhead Differentiates from Irreversible Inhibitors

Compounds containing the cyanoenone moiety, like the target molecule, are known to act as reversible, covalent inhibitors of cysteine proteases by forming a reversible thioimidate adduct with the active site cysteine residue [1][2]. This is fundamentally different from irreversible inhibitors such as peptidyl chloromethylketones (e.g., Furin Inhibitor I), which permanently alkylate the active site . The reversible covalent mechanism reduces the risk of off-target toxicity from permanent protein modification, a key advantage for in vivo probe applications [2].

Covalent Inhibitor Cyanoenone Reversible Covalent Selectivity

Isomeric Purity: The Critical Role of (E)-Configuration for Biological Activity

The target compound is specifically the (E)-isomer (InChI Key: FTIVUKGSIBBTAL-NBVRZTHBSA-N). A distinct isomer with the same molecular formula, ZLIII33A (InChI Key: DWEDWTTYILNMGD-ZMOGYAJESA-N), exhibits an IC50 of 0.5 µM against a Leishmania major cysteine protease [1]. The difference in biological activity between these two isomers is unknown but likely significant, as the geometry of the exocyclic double bond dictates the spatial orientation of the phenylamino group, a critical determinant for binding to the protease active site [2]. Procuring a sample with an unspecified or mixed isomeric composition introduces uncontrolled variability into biological assays.

Isomer Purity Stereochemistry Cyanoenone Structure-Activity Relationship

Recommended Application Scenarios for (E)-Ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate Based on Quantitative Evidence


Baseline Compound for Leishmania Cysteine Protease Inhibitor Screening

This compound is most defensibly procured as a stereochemically defined analog of ZLIII33A (IC50 0.5 µM) for use as a positive control or structural probe in Leishmania major cysteine protease cpL inhibition assays [1]. Its performance should be benchmarked against ZLIII115A (IC50 10 µM) and ZLIII43A (IC50 2 µM) to establish a structure-activity relationship for the furan substitution pattern.

Medicinal Chemistry Starting Point for Reversible Covalent Cysteine Protease Inhibitors

The cyanoenone warhead suggests a reversible covalent mechanism, which is pharmacologically favorable over irreversible inhibitors [1]. This makes the compound a suitable scaffold for fragment-based drug design or combinatorial library expansion aimed at developing selective, non-toxic anti-parasitic agents.

Isomer-Specific Reference Standard for Analytical Method Development

Given the distinct InChI Key (FTIVUKGSIBBTAL-NBVRZTHBSA-N) defining its (E)-configuration [1], the compound can serve as a reference standard for developing HPLC or NMR methods to separate and quantify cyanoenone isomers. This is critical for quality control in any subsequent lead optimization campaign.

Quote Request

Request a Quote for (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.